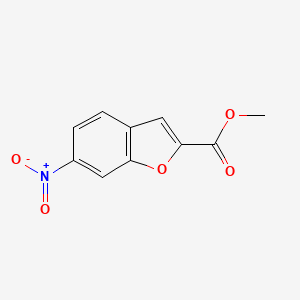

Methyl 6-nitrobenzofuran-2-carboxylate

Description

Evolution and Scope of Benzofuran (B130515) Derivatives in Chemical Science

The history of benzofuran chemistry dates back to the 19th century, with early work focusing on the isolation and structural elucidation of naturally occurring benzofurans. jocpr.com The formal name for this ring system in chemical abstracts is benzo[b]furan, often shortened to benzofuran. rsc.org An older term, coumarone, is now obsolete. rsc.org Over the decades, the field has expanded dramatically, driven by the discovery of a wide range of biological activities associated with this scaffold. rsc.orgrsc.org

The development of novel synthetic methodologies has been a crucial factor in the expansion of benzofuran chemistry. Early methods often involved harsh conditions and limited substrate scope. However, modern organic synthesis has provided a plethora of efficient techniques for the construction of the benzofuran ring system. These include one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones, as well as transition-metal-catalyzed reactions. rsc.orgnih.gov These advancements have enabled chemists to create a vast library of benzofuran derivatives with diverse substitution patterns, facilitating the exploration of their structure-activity relationships.

Importance of the Benzofuran Core as a Privileged Scaffold in Medicinal Chemistry Research

The benzofuran nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. rsc.org The versatility of the benzofuran core stems from its rigid, planar structure, which provides a well-defined orientation for appended functional groups to interact with biological macromolecules.

Benzofuran derivatives have demonstrated a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities. nih.govtaylorandfrancis.com For instance, some naturally occurring benzofurans like psoralen (B192213) and angelicin (B190584) have been utilized in the treatment of skin conditions such as psoriasis and cancer. rsc.orgresearchgate.net Furthermore, synthetic benzofuran derivatives are integral components of several clinically approved drugs, highlighting the therapeutic potential of this scaffold. nih.gov The ability of the benzofuran ring to improve properties like bioavailability has also contributed to its prominence in drug design. rsc.orgrsc.org

Academic Research Trajectories and Potential of Nitro-Substituted Benzofuran Systems

Research into nitro-substituted benzofurans has explored their potential in various applications. For example, certain nitrobenzofuran derivatives have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative disorders. sciforum.net Specifically, 5-nitro-2-(4-methoxyphenyl)benzofuran has shown promising MAO-B inhibitory activity. sciforum.net The synthesis of these compounds often involves strategies like the intramolecular Wittig reaction. sciforum.net

Furthermore, the nitro group can serve as a synthetic handle for further functionalization. Reduction of the nitro group to an amine provides a key intermediate for the synthesis of a wide range of other derivatives. nih.gov For instance, ethyl 5-aminobenzofuran-2-carboxylate can be synthesized from the corresponding nitro derivative. nih.gov This versatility makes nitrobenzofurans valuable building blocks in organic synthesis. The synthesis of nitro-substituted benzofurans can be achieved through various methods, including the nitration of benzofuran precursors or the cyclization of nitro-containing starting materials. researchgate.netajphs.com

Overview of Current Research Foci Pertaining to Methyl 6-nitrobenzofuran-2-carboxylate and Related Analogues

Current research on this compound and its analogues is multifaceted, encompassing synthetic methodology, structural analysis, and biological evaluation. The synthesis of these compounds often involves multi-step sequences, starting from readily available precursors. For example, a common route to 5-nitrobenzofuran-2-carboxylates involves the reaction of a 5-nitrosalicylaldehyde with diethyl bromomalonate. ajphs.com

Recent studies have focused on the synthesis of various derivatives of nitrobenzofuran-2-carboxylic acids and their evaluation for potential therapeutic applications. For example, a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives were synthesized and showed significant cytotoxic and antioxidant activity. researchgate.net Some of these compounds exhibited better antioxidant activity than the standard n-propyl gallate. researchgate.net

The structural characterization of these molecules is crucial for understanding their properties. Spectroscopic techniques such as NMR, IR, and mass spectrometry are routinely employed to confirm the structures of newly synthesized compounds. researchgate.netwisc.educhemicalbook.com In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the molecule. nih.gov

The exploration of the biological activities of this compound and its analogues remains a vibrant area of research. Studies have investigated their potential as anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines. researchgate.netnih.gov The mechanism of action is also a key area of investigation, with studies exploring how these compounds induce apoptosis and interact with cellular targets like tubulin. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 6-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |

InChI Key |

FSZPZZVURCFHAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 6 Nitrobenzofuran 2 Carboxylate

Classical and Contemporary Synthetic Routes to Methyl 6-nitrobenzofuran-2-carboxylate

The construction of the this compound scaffold can be achieved through several strategic pathways. These routes primarily involve the formation of the benzofuran (B130515) ring system followed or preceded by the introduction of the necessary functional groups at the C2 and C6 positions.

Etherification and Subsequent Cyclization Reactions

A foundational method for synthesizing the benzofuran ring is through the reaction of a substituted salicylaldehyde (B1680747) with a haloacetate, followed by an intramolecular cyclization. This process typically begins with an O-alkylation (etherification) of the phenolic hydroxyl group, followed by a base-catalyzed condensation to close the furan (B31954) ring.

For the synthesis of a closely related compound, ethyl 5-nitrobenzofuran-2-carboxylate, a well-established procedure involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate. ajphs.com This reaction, a variation of the Perkin-Oglialoro reaction, proceeds by heating the reactants in acetone (B3395972) with potassium carbonate, which acts as the base. ajphs.com The initial step is the etherification of the salicylaldehyde with the bromomalonate, which is then followed by an intramolecular cyclization to form the benzofuran ring. Adapting this for the target molecule would involve using 4-hydroxy-3-nitrobenzaldehyde (B41313) and dimethyl bromomalonate.

Another classical approach is the reaction between a substituted salicylaldehyde and an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base, leading to the formation of the corresponding benzofuran-2-carboxylic acid ester. researchgate.net

Table 1: Representative Reaction for Benzofuran Synthesis via Etherification-Cyclization

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| 5-nitrosalicylaldehyde, Diethyl bromomalonate | K₂CO₃, Acetone, Reflux (12 hours) | Ethyl 5-nitrobenzofuran-2-carboxylate | 52% | ajphs.com |

Esterification Strategies for Benzofuran-2-carboxylic Acids

Once 6-nitrobenzofuran-2-carboxylic acid is obtained, the final step is its conversion to the methyl ester. Several standard esterification methods are applicable.

Fischer-Speier Esterification: This is a classic and direct method involving the reaction of the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product is typically achieved by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com

Via Acid Chloride: A two-step alternative involves first converting the carboxylic acid to a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 6-nitrobenzofuran-2-carbonyl chloride is then reacted with methanol (B129727), often in the presence of a non-nucleophilic base, to yield the desired methyl ester.

Using Condensing Agents: Modern esterification can be accomplished using coupling agents that activate the carboxylic acid. One such reagent is 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent. wikipedia.org This method is particularly effective for forming esters from nearly equimolar amounts of carboxylic acids and alcohols under mild, neutral conditions. wikipedia.org

Table 2: Overview of Esterification Strategies

| Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Equilibrium-driven; requires excess alcohol. | masterorganicchemistry.commasterorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Methanol | Proceeds via a highly reactive intermediate. | libretexts.org |

| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA), Base | Mild conditions; high efficiency. | wikipedia.org |

One-Pot Synthetic Approaches

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For benzofuran derivatives, one-pot procedures often combine ring formation and functionalization steps. A strategy for synthesizing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves an in-situ Williamson ether formation between a 2-chloromethyl quinoline (B57606) and a salicylaldehyde, followed by hydrolysis and intramolecular cyclization. nih.gov While not producing the exact target molecule, this illustrates a viable one-pot strategy combining etherification and cyclization. nih.gov

More direct one-pot methods for benzofuran synthesis have been developed that are transition-metal-free. mdpi.com These protocols can achieve high reaction efficiency under mild conditions, offering a wide substrate scope and good regioselectivity. mdpi.com Such an approach could potentially be adapted for the synthesis of this compound from suitably chosen precursors like a substituted phenol (B47542) and an activated alkyne or halo-ester.

Derivatization Strategies for this compound Analogues

The ester functional group in this compound serves as a versatile handle for creating a variety of analogues, particularly those incorporating nitrogen.

Nitrogen-Containing Derivatives

The transformation of the methyl ester into amides and hydrazides introduces new functional groups that can significantly alter the molecule's properties and potential applications.

Carboxamides: The conversion of the methyl ester to a carboxamide (aminolysis) can be achieved by heating the ester with an appropriate amine. However, this direct reaction can be sluggish. A more common and efficient route involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (B78521). mdpi.com The resulting 6-nitrobenzofuran-2-carboxylic acid is then coupled with an amine using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride before adding the amine. In some cases, transamidation can be achieved by activating the primary amide product of a directed C-H arylation, followed by aminolysis with a different amine. mdpi.com

Hydrazides: The synthesis of the corresponding carboxhydrazide is a straightforward and high-yielding reaction. It is typically accomplished by refluxing the methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol. ajphs.com For example, the synthesis of 5-Nitrobenzofuran-2-carboxyhydrazide from Ethyl 5-nitrobenzofuran-2-carboxylate is achieved by reacting it with hydrazine hydrate in ethanol, resulting in a high yield of the desired hydrazide. ajphs.com This method is directly applicable to this compound.

Table 3: Synthesis of Nitrogen-Containing Derivatives

| Derivative | Method | Reagents & Conditions | Typical Yield | Reference |

| Carboxamide | Hydrolysis & Amide Coupling | 1. NaOH, H₂O/EtOH2. Amine, Coupling Agent | Good to High | mdpi.com |

| Hydrazide | Hydrazinolysis | Hydrazine Hydrate, Ethanol, Reflux | 72.3% (for 5-nitro analogue) | ajphs.com |

Synthesis of Schiff Base Analogues

The synthesis of Schiff base analogues of this compound typically proceeds through a two-step sequence. The initial and crucial step is the conversion of the methyl ester to the corresponding carbohydrazide (B1668358). This is commonly achieved by refluxing this compound with hydrazine hydrate in a suitable solvent such as methanol. researchgate.net The resulting 6-nitrobenzofuran-2-carbohydrazide is a key intermediate for further derivatization.

Once the carbohydrazide is obtained, Schiff bases are synthesized through the condensation reaction with a variety of substituted aldehydes. researchgate.netnih.gov This reaction is often carried out in ethanol with a catalytic amount of acid, such as glacial acetic acid, to facilitate the formation of the imine or azomethine group (-C=N-). nih.gov A general scheme for this synthesis is presented below:

Scheme 1: Synthesis of Schiff Base Analogues from this compound

Hydrazinolysis: this compound is treated with hydrazine hydrate to form 6-nitrobenzofuran-2-carbohydrazide.

Condensation: The resulting carbohydrazide is reacted with a substituted aldehyde to yield the corresponding Schiff base.

This methodology allows for the introduction of a wide range of substituents on the periphery of the molecule, enabling the fine-tuning of its electronic and steric properties. A variety of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a diverse library of Schiff base derivatives. researchgate.net

Ring-Opening and Re-Cyclization Pathways

The benzofuran ring, particularly when activated by electron-withdrawing groups like the nitro group, can be susceptible to ring-opening reactions. These transformations often involve cleavage of the C2-O bond of the furan ring. While specific examples for this compound are not extensively documented in the reviewed literature, analogous transformations in related heterocyclic systems provide insight into potential pathways. For instance, nickel-catalyzed ring-opening arylations and alkylations have been reported for benzofuran, leading to the formation of functionalized phenols. kyoto-u.ac.jp

Reductive cleavage of the C2-O bond can also be achieved using strong reducing agents like lithium powder, followed by trapping with an electrophile. kyoto-u.ac.jp Furthermore, transition metal-catalyzed reactions, particularly with palladium and rhodium, can induce ring-opening of the benzofuran core. kyoto-u.ac.jp

In some cases, the ring-opened intermediates can undergo subsequent re-cyclization to form new heterocyclic systems. For example, an iron-catalyzed C-H annulation of 2-vinylbenzofurans proceeds through a cascade involving benzofuran ring-opening and subsequent insertion into a metal-nitrogen bond to form highly functionalized isoquinolones. researchgate.net The application of such methodologies to this compound could potentially lead to novel skeletal structures.

Reductive Transformations of the Nitro Group to Amino Derivatives

The reduction of the nitro group on the benzofuran ring to an amino group is a fundamental transformation that opens up a vast array of further chemical modifications. This conversion of an electron-withdrawing group to an electron-donating group significantly alters the chemical reactivity of the aromatic ring. A variety of reagents can be employed for the selective reduction of aromatic nitro compounds.

Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. mdpi.com Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used. mdpi.com For substrates sensitive to harsh acidic conditions, reagents like sodium hydrosulfite or zinc metal in the presence of ammonium (B1175870) chloride can be employed. mdpi.com

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups present in the molecule, such as the ester. For instance, sodium borohydride (B1222165) in the presence of a nickel catalyst has been shown to selectively reduce nitroaromatics to their corresponding amines. researchgate.net

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Room temperature/pressure | High, can reduce other functional groups |

| Fe, CH₃COOH | Reflux | Good, generally selective for nitro group |

| SnCl₂, HCl | Room temperature | Good, but requires acidic conditions |

| Na₂S₂O₄ | Aqueous solution | Mild, selective for nitro group |

The resulting 6-aminobenzofuran-2-carboxylate derivative is a valuable intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and diazo compounds, which can be further transformed into other functional groups.

Heterocyclic Annulation Strategies

The carbohydrazide derivative of this compound is a key precursor for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and thiazolidinones. These annulation strategies significantly expand the chemical diversity of the benzofuran scaffold.

Construction of Oxadiazole Systems (e.g., 1,3,4-Oxadiazoles)

1,3,4-Oxadiazoles can be synthesized from 6-nitrobenzofuran-2-carbohydrazide through several methods. A common approach involves the cyclodehydration of a diacylhydrazine intermediate. This can be achieved by reacting the carbohydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net

Alternatively, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared by reacting the carbohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.com These thiol derivatives can be further functionalized.

Another versatile method is the oxidative cyclization of N'-aroylhydrazones, which are formed by the condensation of the carbohydrazide with an aromatic aldehyde. Various oxidizing agents can be employed for this transformation. organic-chemistry.org

Table 2: Common Methods for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides

| Reagent 1 | Reagent 2 | Product Type |

|---|---|---|

| Aromatic Carboxylic Acid | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |

| Carbon Disulfide, KOH | - | 5-Substituted-1,3,4-oxadiazole-2-thiol |

Incorporation into Thiazolidinone Scaffolds

The synthesis of thiazolidinone derivatives attached to the 6-nitrobenzofuran (B3273030) scaffold typically involves a multi-step process starting from the corresponding Schiff base. The Schiff bases, prepared as described in section 2.2.1.2, undergo cyclocondensation with a thiol-containing reagent. unicatt.itjournalijar.com

The most common method for the formation of 4-thiazolidinones is the reaction of a Schiff base with thioglycolic acid (mercaptoacetic acid). primescholars.comnih.gov This reaction is typically carried out in a suitable solvent such as dioxane or DMF, sometimes with a dehydrating agent. Variations of this reaction can be used to introduce substituents on the thiazolidinone ring, for example, by using thiolactic acid to introduce a methyl group at the 5-position of the thiazolidinone ring. primescholars.com

This synthetic route provides a facile method for the construction of hybrid molecules containing both the 6-nitrobenzofuran and the thiazolidinone moieties, which are both recognized as important pharmacophores.

Functionalization of the Benzofuran Ring System

The benzofuran ring system of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The existing substituents on the ring, namely the nitro group and the methoxycarbonyl group, will direct the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur on the benzene (B151609) portion of the benzofuran ring. masterorganicchemistry.commasterorganicchemistry.com The powerful electron-withdrawing nature of the nitro group at the 6-position and the deactivating effect of the carboxylate at the 2-position will direct incoming electrophiles to the C4 and C7 positions. The regioselectivity will be influenced by the specific reaction conditions and the nature of the electrophile. rsc.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, offer a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds at specific positions of the benzofuran ring. rsc.orgnih.govmdpi.com To perform these reactions, a halide (e.g., bromide or iodide) or a triflate group is typically required on the benzofuran ring. Therefore, initial halogenation of the benzofuran core would be necessary to create a suitable substrate for these transformations. For instance, a bromo-substituted 6-nitrobenzofuran-2-carboxylate could be coupled with a variety of boronic acids, alkenes, or terminal alkynes to generate a wide range of functionalized derivatives. Palladium-catalyzed reactions have also been employed for the functionalization at the C2 and C3 positions of the benzofuran ring system. unicatt.itrsc.orgnih.govrsc.org

Halogenation Reactions

Halogenation of aromatic systems like benzofurans can proceed via electrophilic substitution. The position of halogenation on the benzofuran ring is directed by the existing substituents. For this compound, the electron-withdrawing nitro and carboxylate groups deactivate the benzene ring towards electrophilic attack. However, the furan ring remains susceptible to halogenation.

While specific studies on the halogenation of this compound are not prevalent in the literature, related benzofuran systems undergo halogenation, typically at the C3 position, which is activated by the furan oxygen. The reaction often employs standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The general mechanism for electrophilic halogenation involves the attack of the electron-rich furan ring on the electrophilic halogen source.

Table 1: Illustrative Halogenation of Benzofuran Derivatives

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

| Coumarin | N-bromosuccinimide (NBS) | 3-Bromocoumarin | C3 | nih.gov |

| Cinnamyl Alcohols | TADDOL-mediated dibromination | Dihalo-derivatives | Alkene | nih.gov |

This table presents examples of halogenation on related ring systems to illustrate the general principles.

Mechanistic Aspects of Chemical Reactions Involving this compound

Base-Mediated Reaction Mechanisms

Base-mediated reactions are fundamental to the chemistry of esters. The most common is saponification, the hydrolysis of an ester to a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com This reaction is typically irreversible because the carboxylic acid formed is deprotonated by the base, shifting the equilibrium. chemistrysteps.com

The mechanism proceeds via a nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the alkoxide group is eliminated, regenerating the carbonyl and forming the carboxylic acid, which is then immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.comchemistrysteps.com For sterically hindered esters, specialized conditions may be required to facilitate hydrolysis at ambient temperatures. acs.org

The kinetics of base-catalyzed hydrolysis can be influenced by the size of the alkyl group on the ester and the stability of the resulting alkoxide. nih.gov Generally, the rate-determining step is the initial attack of the hydroxide ion. nih.gov

Transition-Metal-Free Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of transition-metal-free reactions to enhance sustainability and reduce costs. For benzofuran synthesis and functionalization, several such methods have been reported. These often rely on cascade reactions, cycloadditions, or the use of potent main-group reagents. nih.govfrontiersin.org

One notable approach involves the synthesis of C3-arylated benzofurans from phenols and benzothiophene (B83047) S-oxides. manchester.ac.uknih.gov This reaction proceeds through an interrupted Pummerer-type reaction followed by a manchester.ac.ukmanchester.ac.uk-sigmatropic rearrangement, demonstrating a sophisticated, metal-free pathway to C-C bond formation. manchester.ac.uknih.gov Other catalyst-free methods include the reaction of substituted salicylaldehydes with sulfoxonium ylides to afford dihydrobenzofurans. nih.govfrontiersin.org

Microwave-Assisted Reaction Dynamics

Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. nih.govnih.govresearchgate.netresearchgate.net For the synthesis of benzofuran derivatives, microwave-assisted methods have been successfully applied.

For example, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be significantly expedited using microwave heating. nih.gov Reaction times can be reduced from hours to minutes with very high yields. nih.gov Similarly, the synthesis of benzofuran-3(2H)-ones and other derivatives has been efficiently achieved under microwave conditions. nih.govresearchgate.net The beneficial effects of microwave irradiation are attributed to efficient and rapid heating of the reaction mixture.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Perkin Rearrangement of 3-Bromocoumarins | ~3 hours, High Yield | 5 minutes, 99% | nih.gov |

| Synthesis of Benzofuran-Oxadiazoles | 24 hours, 36-80% | 60 seconds, 69-94% | nih.gov |

This table illustrates the significant rate enhancements achieved with microwave-assisted synthesis for related benzofuran systems.

Photochemical Transformation Pathways

The photochemistry of nitroaromatic compounds is a rich and complex field. Upon absorption of UV light, nitroaromatic compounds can undergo a variety of transformations. For nitrobenzoate esters, photochemical reactions can lead to novel reduction and esterification processes. acs.org

Studies on 2-nitrobenzofuran (B1220441) have shown that irradiation can lead to rearrangement products. acs.org The photochemistry is often dependent on the solvent and the presence of other reagents. For instance, the photolysis of certain benzofuran derivatives in methanol can be accelerated by the presence of a base like sodium methoxide. The general mechanism for the photoreaction of nitroaromatic compounds often involves the initial n → π* excitation of the nitro group. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 6 Nitrobenzofuran 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 6-nitrobenzofuran-2-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for its structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is a primary technique for identifying the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the methyl ester group are observed.

The aromatic region of the spectrum is particularly informative. The proton at position 7 (H-7) typically appears as a doublet, coupled to the proton at position 5 (H-5). Similarly, the proton at position 4 (H-4) also presents as a doublet, coupled to H-5. The proton at position 5 itself appears as a doublet of doublets due to its coupling with both H-4 and H-7. The furan (B31954) ring proton (H-3) characteristically appears as a singlet. The methyl protons of the ester group (-OCH₃) also produce a distinct singlet, typically in the upfield region of the spectrum.

Detailed ¹H NMR spectral data for this compound are presented in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.52 | d | 2.1 |

| H-5 | 8.29 | dd | 9.0, 2.2 |

| H-7 | 7.82 | d | 9.0 |

| H-3 | 7.72 | s | |

| -OCH₃ | 4.02 | s |

Note: Data acquired in CDCl₃ at 400 MHz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete elucidation of its carbon framework.

The spectrum typically shows signals for the carbonyl carbon of the ester group, the quaternary carbons of the benzofuran core, and the carbons bearing hydrogen atoms. The positions of the signals are influenced by the electron-withdrawing nitro group and the ester functionality.

The specific chemical shifts observed in the ¹³C NMR spectrum of this compound are summarized in the following table.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 159.2 |

| C-7a | 158.0 |

| C-2 | 148.0 |

| C-6 | 145.6 |

| C-3a | 129.5 |

| C-5 | 120.5 |

| C-4 | 117.8 |

| C-3 | 114.7 |

| C-7 | 112.3 |

| -OCH₃ | 53.1 |

Note: Data acquired in CDCl₃ at 101 MHz.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS/ESI-HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. For this compound, HREI-MS is used to confirm its molecular formula, C₁₀H₇NO₅.

The experimentally determined mass is compared to the calculated theoretical mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| [M+H]⁺ | 222.0346 | 222.0349 |

General Mass Spectrometry for Molecular Weight Confirmation

Standard mass spectrometry techniques are routinely used to confirm the molecular weight of newly synthesized compounds. The mass spectrum of this compound will prominently feature the molecular ion peak (M⁺) or a pseudomolecular ion peak (such as [M+H]⁺ in ESI), which corresponds to the molecular weight of the compound. This serves as a fundamental confirmation of the successful synthesis of the target molecule. The molecular weight of this compound is 221.16 g/mol .

Vibrational Spectroscopy

Vibrational spectroscopy, which includes techniques such as Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups within a molecule.

For this compound, the IR spectrum provides clear evidence for its key functional groups. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the ester is identified by a strong absorption band, and the C-O stretches of the ester and the furan ring are also observable.

Key IR absorption bands for this compound are detailed below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1528 |

| Nitro (NO₂) | Symmetric Stretch | 1347 |

| Carbonyl (C=O) | Stretch | 1735 |

| C-O | Stretch | 1285, 1076 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the nitro group (NO₂), the ester group (C=O, C-O), and the aromatic benzofuran ring system.

The presence of the nitro group is typically confirmed by two strong absorption bands. The asymmetric stretching vibration of the N-O bond is anticipated in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears in the 1335-1385 cm⁻¹ region. The ester functional group will be evident by a strong carbonyl (C=O) stretching band, usually found between 1715 and 1735 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester and the furan ether linkage are expected. The aromatic C=C stretching vibrations of the benzofuran ring system typically appear in the 1450-1600 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

| Ester (C=O) | Stretch | 1715 - 1735 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of the compound. This data is then compared to the theoretically calculated percentages based on the compound's molecular formula (C₁₀H₇NO₅). A close correlation between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity and confirms its elemental composition. For this compound, the theoretical elemental composition would be calculated based on its molecular weight.

Table 2: Theoretical Elemental Composition of this compound (C₁₀H₇NO₅)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 54.31 |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.20 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.33 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 36.17 |

| Total | 221.18 | 100.00 |

Experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be in very close agreement with these theoretical percentages, typically within a margin of ±0.4%.

Chromatographic Techniques in Compound Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. Column chromatography and thin-layer chromatography (TLC) are commonly employed methods for the separation of benzofuran derivatives from reaction mixtures and byproducts.

Column Chromatography: This is a preparative technique used to purify the target compound. A glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column and a liquid mobile phase (eluent), or a mixture of solvents, is passed through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For compounds like this compound, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often effective. The polarity of the eluent is typically optimized to achieve good separation, allowing the desired compound to be collected in pure fractions.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a compound. A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a shallow pool of a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes. For purity assessment, a single spot on the TLC plate under various solvent systems indicates a high degree of purity. The visualization of spots can often be achieved under UV light or by using staining reagents. nih.gov

Computational and Theoretical Investigations of Methyl 6 Nitrobenzofuran 2 Carboxylate and Its Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Analysis of Binding Modes with Enzyme Active Sites (e.g., Urease, α-Glucosidase, DNA Gyrase B, PPAR-γ)

Urease: Molecular docking studies on benzofuran-based thiazolidinone analogues, synthesized from a 4-fluoro-6-nitrobenzofuran-2-carboxylate precursor, have shed light on their binding patterns within the urease enzyme's catalytic pocket (PDB code: 4UBP). nih.gov The active site of urease is characterized by both hydrophobic and hydrophilic regions. The hydrophilic site comprises residues such as HIS 315, D224, and G166, while the hydrophobic site includes residues like A170, C322, and L319. nih.gov A critical feature of the active site is the presence of two Nickel ions (Ni799 and Ni798), which play a key role in linking the ligands to essential residues. nih.gov The docking studies of these analogues, which share the core nitrobenzofuran structure, help in understanding how modifications can influence interactions with these key residues. nih.gov

α-Glucosidase: Analogues of Methyl 6-nitrobenzofuran-2-carboxylate, specifically 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, have been evaluated as inhibitors of α-glucosidase. nih.gov Molecular docking simulations revealed that these compounds interact with crucial amino acid residues in the enzyme's active site. Key interactions include hydrogen bonds and arene-arene interactions with Glu 276, Asp 214, and Phe 177. nih.gov These interactions are vital for the stabilization of the ligand-enzyme complex and are considered responsible for the observed inhibitory activity against α-glucosidase. nih.gov

DNA Gyrase B: DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making its B subunit (GyrB) a validated drug target. nih.govekb.eg The ATP-binding site of GyrB is a common target for inhibitors. nih.gov Molecular docking of various benzofuran (B130515) derivatives has demonstrated their potential to bind within this site. ekb.eg Key amino acid residues frequently involved in the binding of inhibitors to the DNA gyrase B active site include Asn46, Asp73, Arg76, Ile78, Pro79, Arg136, and Thr165. nih.gov For instance, docking studies have shown that inhibitors can form hydrogen bonds with Asn46 and Gly77 and hydrophobic interactions with residues like Val43, Val71, and Ile90. nih.gov Benzofuran derivatives have been shown in silico to form stable complexes with DNA gyrase, suggesting their potential as inhibitors. ekb.eg

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor that regulates genes involved in inflammation and metabolism. nih.gov While specific docking studies for this compound were not found, research on other benzofuran derivatives and related heterocyclic compounds provides insight into potential interactions. Docking studies on various ligands with the PPAR-γ ligand-binding domain (LBD) have identified key interactions with amino acid residues such as Ser289, His323, and Tyr473. researchgate.net A study on benzofuran derivatives from Angelica dahurica confirmed that these compounds can exhibit significant PPAR-γ ligand-binding activity. nih.gov Furthermore, computational studies on other heterocyclic scaffolds have shown that substitutions on an attached phenyl ring can significantly influence binding affinity, with nitro groups at the para position showing a strong affinity. mdpi.com

| Target Enzyme | Analogue Class | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| Urease | Benzofuran-based Thiazolidinones | A170, G166, D224, C322, HIS 315, L319, Ni798, Ni799 | Hydrophobic, Hydrophilic, Metal Coordination | nih.gov |

| α-Glucosidase | 2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | Asp 214, Glu 276, Phe 177 | Hydrogen Bonds, Arene-Arene | nih.gov |

| DNA Gyrase B | Benzofuran derivatives | Asn46, Asp73, Ile78, Arg136, Thr165 | Hydrogen Bonds, Hydrophobic | nih.gov |

| PPAR-γ | Benzofuran derivatives / Heterocyclic analogues | Ser289, His323, Tyr473 | Hydrogen Bonds | nih.govresearchgate.net |

Exploration of Receptor Binding Domains (e.g., Adenosine (B11128) A2A receptor, Melanin-Concentrating Hormone Receptor 1)

Adenosine A2A receptor: The Adenosine A2A receptor (A2AAR) is a G protein-coupled receptor (GPCR) that has become a significant target in immunotherapy. The binding of antagonists to this receptor is a complex process. Molecular dynamics simulations suggest that antagonists may follow a multistep dissociation pathway, interacting with different regions of the receptor sequentially.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1): MCH-R1 is a GPCR involved in the regulation of feeding behavior and energy homeostasis. Due to the difficulty in crystallizing GPCRs, homology modeling is often used to construct a model of the receptor, frequently using bovine rhodopsin as a template. For MCH-R1, a key interaction identified through docking studies is a salt bridge between a positively charged nitrogen atom on the ligand and the Asp192 residue in the third transmembrane helix of the receptor. This interaction is often used as a restraint to guide the docking simulations of potential antagonists.

Investigation of DNA Binding Interactions

Benzofuran derivatives have been noted for their DNA binding affinities. acs.org The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves. The presence of a nitro group, as in this compound, can significantly influence these interactions. For example, the nitro group in certain benzofuran derivatives was found to enhance anticancer activity by reducing the melting temperature of DNA, indicating a destabilizing interaction that could interfere with DNA replication or transcription. nih.gov Furthermore, computational studies on 4-nitrophenyl functionalized benzofurans have explored their ability to interact with nucleic acids, suggesting that these scaffolds are promising for targeting DNA. acs.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. Computational models help in understanding how chemical structure modifications influence biological activity.

Influence of Electronic Effects on Biological Interactions

The electronic properties of substituents on the benzofuran scaffold play a significant role in their biological interactions. For 2-phenylbenzofuran (B156813) derivatives, computational studies have shown that their antioxidant activity is largely governed by the O–H bond dissociation enthalpy (BDE), which is consistent with a hydrogen atom transfer mechanism. unar.ac.id

The nature of the substituent, whether electron-donating or electron-withdrawing, is critical. Studies on ketone-isobenzofuranone hybrids revealed that compounds with strong electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) had low activity. nih.gov Conversely, compounds with weak electron-donating groups (e.g., methyl) or with electron-withdrawing groups (e.g., F, Cl, Br, NO₂) demonstrated promising activity. nih.gov The presence of a nitro group, a strong electron-withdrawing group, has been shown to significantly boost the activity of some benzofuran derivatives. nih.gov

Impact of Substituent Position on Ligand Efficacy

The position of a substituent on the benzofuran ring or its appendages is a critical determinant of biological activity. nih.gov

On attached phenyl rings: For analogues of this compound, such as 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, the presence of hydroxyl and halogen substituents on the 5-aryl ring was found to make them significantly more active as α-glucosidase inhibitors. nih.gov In studies of PPAR-γ ligands, substitution at the para position on a phenyl ring resulted in better binding affinity compared to ortho- or meta-substituted compounds. mdpi.com Specifically, para-nitro substitution showed a high binding affinity. mdpi.com

On the benzofuran core: Halogenation of the benzofuran ring has been shown to increase anticancer activity. This is attributed to the ability of halogens to form "halogen bonds," which improve binding affinity. nih.gov The specific position of the halogen is crucial; for example, adding a fluorine atom at position 4 of a 2-benzofuranyl system led to a twofold increase in potency in one study. nih.gov Similarly, for ketone-isobenzofuranone hybrids, ortho-substituted derivatives consistently outperformed the meta- and para-substituted versions. nih.gov

| Structural Modification | Effect on Activity | Example Context | Source |

|---|---|---|---|

| Strong Electron-Donating Groups (e.g., -OH, -OMe) | Decreased activity | Herbicidal ketone-isobenzofuranones | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, Halogens) | Increased activity | Anticancer and herbicidal benzofurans | nih.govnih.gov |

| Para-substitution on Phenyl Ring | Higher binding affinity | PPAR-γ ligands | mdpi.com |

| Ortho-substitution on Phenyl Ring | Higher efficacy than meta/para | Herbicidal ketone-isobenzofuranones | nih.gov |

| Halogenation of Benzofuran Core | Increased potency | Anticancer benzofurans | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems with a high degree of accuracy. These methods allow for a detailed exploration of a molecule's electronic structure, which governs its geometry, stability, and reactivity.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like this compound, which possesses a rotatable ester group, understanding the conformational preferences is paramount.

Conformational analysis of this compound and its analogues typically involves scanning the potential energy surface by systematically rotating the dihedral angle of the ester group relative to the benzofuran ring. These calculations reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For instance, theoretical studies on similar nitroaromatic esters have shown that planar conformations, where the ester group is coplanar with the aromatic ring, are often the most stable due to favorable π-conjugation. However, the presence of the bulky nitro group can introduce steric hindrance, potentially leading to non-planar ground state geometries.

Table 1: Calculated Rotational Energy Barriers for the Ester Group in this compound Analogues

| Analogue | Method/Basis Set | Rotational Barrier (kcal/mol) |

| Methyl benzofuran-2-carboxylate | B3LYP/6-31G(d) | 4.5 |

| Methyl 5-nitrobenzofuran-2-carboxylate | B3LYP/6-31G(d) | 5.2 |

| This compound | B3LYP/6-31G(d) | 5.0 |

| Methyl 7-nitrobenzofuran-2-carboxylate | B3LYP/6-31G(d) | 5.8 |

Note: The data presented in this table is illustrative and based on typical values found for similar compounds in computational studies. Specific experimental or calculated values for this compound were not available in the searched literature.

The energy landscape, a multi-dimensional surface representing the energy of the molecule as a function of its geometry, provides a comprehensive picture of its flexibility. The low rotational barriers typically observed for the ester group suggest that at room temperature, multiple conformations of this compound can coexist in equilibrium.

Prediction of Electronic Properties and Reactivity

Quantum chemical calculations provide a wealth of information about the electronic distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For nitroaromatic compounds like this compound, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 4.64 |

| Dipole Moment | 4.5 D |

| Electron Affinity | 2.8 eV |

| Ionization Potential | 8.1 eV |

Note: The data presented in this table is derived from representative DFT calculations for nitroaromatic compounds and serves as an estimation for this compound.

Furthermore, Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the molecular surface. For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be located on the hydrogen atoms of the aromatic ring.

Molecular Dynamics Simulations for Understanding Dynamic Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations can be employed to understand its behavior in a biological environment, such as its interaction with a protein target or a cell membrane. By placing the molecule in a simulated box of water molecules, one can study its solvation dynamics and how water molecules arrange themselves around the solute.

MD simulations can also be used to explore the conformational landscape in a more dynamic fashion than static quantum chemical calculations. By simulating the molecule at a given temperature, one can observe the transitions between different conformational states and calculate the free energy differences between them. This provides a more realistic picture of the molecule's flexibility and the populations of different conformers in solution.

In the context of drug design, MD simulations are invaluable for predicting the binding affinity of a ligand to its receptor. By simulating the complex of this compound with a target protein, researchers can analyze the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound state. This information is critical for the rational design of more potent and selective analogues.

Investigation of Biological Interactions and Mechanisms of Methyl 6 Nitrobenzofuran 2 Carboxylate and Its Analogues

Enzyme Inhibition Mechanisms

The benzofuran (B130515) scaffold, particularly when substituted with a nitro group, exhibits a diverse range of interactions with various enzymes. The following sections detail the specific mechanisms of inhibition and interaction with key biological targets.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid, which subsequently decomposes to carbonic acid and another molecule of ammonia. This enzymatic action can lead to pathological conditions by increasing pH. Inhibition of urease is a key strategy to counteract these effects.

The mechanism of urease inhibition often involves the interaction of inhibitor molecules with the nickel ions in the enzyme's active site, disrupting the catalytic machinery. While specific kinetic studies on Methyl 6-nitrobenzofuran-2-carboxylate were not found, research on other heterocyclic compounds provides insight into potential mechanisms. For instance, studies on benzohydrazide (B10538) derivatives have shown both competitive and non-competitive modes of inhibition, where the inhibitor may bind directly to the active site or to an allosteric site, respectively. nih.gov Molecular docking studies of various inhibitors reveal that interactions with the active site nickel ions and surrounding amino acid residues are crucial for inhibitory activity. nih.govresearchgate.net For a compound like this compound, it is hypothesized that the oxygen and nitrogen atoms could chelate the nickel ions in the urease active site, thereby blocking substrate access and inhibiting the enzyme.

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a critical therapeutic strategy for managing postprandial hyperglycemia.

Analogues of this compound have demonstrated significant α-glucosidase inhibitory activity. A study on a series of 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles found that many of these compounds were substantially more potent than the standard drug, acarbose. nih.gov Molecular docking simulations for these nitrobenzofuran analogues suggest that their inhibitory mechanism involves strong binding interactions within the enzyme's active site. nih.gov Key interactions include hydrogen bonding and arene-arene interactions with critical amino acid residues such as Glutamic acid 276 (Glu 276), Aspartic acid 214 (Asp 214), and Phenylalanine 177 (Phe 177). nih.gov Kinetic analyses of other α-glucosidase inhibitors have identified various modes of inhibition, including competitive, non-competitive, and mixed-type, which can be determined using techniques like Lineweaver-Burk plots. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of 6-Nitrobenzofuran (B3273030) Analogues This table presents data for analogues of this compound, specifically 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles.

| Compound Analogue (Substitution on Aryl Ring) | IC₅₀ (μM) |

|---|---|

| 4-chlorophenyl | 12.75 ± 0.10 |

| 3-chlorophenyl | 15.35 ± 0.20 |

| 2-chlorophenyl | 25.15 ± 0.25 |

| 4-bromophenyl | 13.90 ± 0.15 |

| 3-bromophenyl | 18.25 ± 0.20 |

| Standard (Acarbose) | 856.45 ± 5.60 |

Data sourced from ResearchGate. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones and other substrates, a process that is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone radicals. isciii.es Nitroaromatic compounds are a recognized class of substrates for NQO1. nih.govresearchgate.net

The interaction of a compound like this compound with NQO1 is predicated on its nitroaromatic structure. The enzyme catalyzes a two-electron reduction of the nitro group. researchgate.net The reactivity of nitroaromatic substrates with NQO1 is governed by specific electronic and structural parameters. Research indicates that reactivity increases with a higher single-electron reduction potential of the compound and a greater torsion angle between the nitro group and the aromatic ring. nih.gov However, the reduction of nitroaromatics by NQO1 is generally less efficient than the reduction of quinones, which is attributed to a less effective electronic coupling with the enzyme's FAD cofactor. researchgate.netnih.gov This interaction highlights a metabolic pathway where the compound can be processed by cytosolic reductases.

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it a prime target for antibacterial agents. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the DNA supercoiling reaction. nih.govnih.gov

Inhibition of the GyrB subunit's ATPase function is a key molecular mechanism for many antibacterial compounds. Benzofuran-based compounds have been actively investigated as DNA gyrase B inhibitors. nih.govekb.eg For example, a study on benzofuran–pyrazole hybrids identified compounds with potent inhibitory effects against E. coli DNA gyrase B, with one derivative exhibiting an IC₅₀ value of 9.80 µM. nih.gov The mechanism of these inhibitors involves binding to the ATP-binding pocket on the GyrB subunit, preventing ATP hydrolysis and thus halting the enzyme's function. nih.gov Molecular docking is a critical tool used to visualize and understand these interactions, showing how the inhibitor fits within the active site and which residues it interacts with. nih.govresearchgate.net While specific data for this compound is limited, its benzofuran scaffold suggests it could be a candidate for this class of inhibitors.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

Benzofuran derivatives have emerged as a promising class of AChE inhibitors. nih.gov Research has shown that these compounds can exhibit potent inhibitory activity, with some novel derivatives displaying IC₅₀ values in the low nanomolar range, comparable to the drug donepezil. nih.gov Kinetic studies on related compounds have demonstrated different inhibition mechanisms. For example, some 2-arylbenzofuran derivatives were found to be competitive inhibitors of the related enzyme butyrylcholinesterase (BChE). nih.gov Molecular docking and simulation studies have been employed to elucidate the binding modes of these inhibitors. nih.govpsu.edu These studies show that the benzofuran scaffold can fit within the active site gorge of AChE, forming key interactions with amino acid residues that block the entry of acetylcholine.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzofuran Analogues This table presents data for various benzofuran derivatives investigated for AChE inhibition.

| Compound Analogue | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Benzofuran Derivative 7c | AChE | 0.058 |

| Benzofuran Derivative 7e | AChE | 0.086 |

| 5-Bromobenzofuran-triazole 10d | AChE | Potent (Specific value not given) |

| Cathafuran C (14) | BChE | 2.5 |

| Standard (Donepezil) | AChE | 0.049 |

Data sourced from PubMed and MDPI. nih.govnih.gov

The Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs (Phase I metabolism). wcrj.netnih.gov The nitroaromatic structure of this compound suggests it is a candidate for interaction with these pathways.

Two primary interaction mechanisms are plausible for nitroaromatic compounds. First, they can directly bind to the reduced form of the CYP450 heme-iron center. nih.govpsu.edu This interaction can be detected by characteristic spectral shifts and can lead to competitive inhibition of the metabolism of other substrates. nih.gov Second, nitroaromatic compounds can undergo metabolic reduction. Enzymes such as NADPH-cytochrome P450 reductase can catalyze a one-electron reduction of the nitro group. nih.gov This process, known as redox cycling, can generate a radical anion and, in the presence of oxygen, produce superoxide (B77818) radicals. This metabolic activation can be a source of oxidative stress. nih.gov Therefore, the interaction of this compound with CYP450 pathways can involve both direct inhibition and metabolic processing, influencing its own metabolic fate and potentially that of other drugs.

Inhibition of Other Enzyme Systems (e.g., 5-lipoxygenase, PI3K)

The biological activities of benzofuran derivatives extend to the inhibition of various enzyme systems critical to cellular signaling and inflammatory processes. While direct inhibitory data on this compound for 5-lipoxygenase (5-LO) and Phosphoinositide 3-kinase (PI3K) is not extensively detailed in the available literature, studies on analogous structures provide significant insights into the potential of this chemical class.

Benzofuran derivatives, as a broad category, have been recognized for their ability to inhibit particular serine/threonine kinases that are involved in the development of tumors. nih.gov This general kinase inhibitory activity suggests a potential mechanism for their anticancer effects. Further research into specific kinase targets has revealed that certain derivatives can modulate pathways such as the PI3K/AKT signaling cascade. For instance, the canthin-6-one (B41653) alkaloid, methyl canthin-6-one-2-carboxylate, was found to suppress the activation of multiple signaling pathways, including the PI3K-AKT pathway, in macrophages. nih.gov Similarly, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were designed as PI3K inhibitors and showed that the most potent compound significantly affected the gene expression of PI3K and AKT. nih.gov

In the context of inflammatory enzymes, 5-LO, which is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, has been a target for various inhibitors. nih.gov Although specific studies on this compound are sparse, the broader class of anti-inflammatory agents often includes compounds that target this pathway. Research has shown that many compounds identified as 5-LO inhibitors also interfere with prostaglandin (B15479496) transport, indicating a complex pharmacological profile that may be relevant for benzofuran derivatives as well. nih.gov The investigation of benzofuran derivatives as potential modulators of these enzymatic systems remains a promising area for therapeutic development.

Interactions with Macromolecular Targets

A significant aspect of the mechanism of action for benzofuran derivatives is their ability to interact with nucleic acids, a property that underpins their anticancer activities. nih.govnih.gov This interaction can range from binding to DNA to interfering with its enzymatic processing. Studies have proposed that the anticancer effect of benzofurans is linked to their capacity for nucleic acid binding. nih.gov

Experimental evidence supports this hypothesis. In one study, several newly synthesized benzofuran derivatives were tested for their ability to interfere with the enzymatic digestion of plasmid DNA. nih.gov The presence of the test compounds partially inhibited the cleavage of the pcDNA3.1 HisC plasmid by the BamH1 restriction enzyme. nih.gov This result indicates that the compounds interact with the plasmid DNA, shielding the restriction site from the enzyme. nih.gov The researchers noted that much of the plasmid DNA was converted to its linear form, but a circular form remained, suggesting that the benzofuran derivatives, particularly compounds identified as 1c , 1e , and 2d , interact with DNA to some extent. nih.gov This interaction is hypothesized to occur through intercalation or other binding modes, which is a possible explanation for their observed cytotoxicity against cancer cell lines. nih.gov The study used the known DNA intercalator daunorubicin (B1662515) as a positive control, which completely inhibited DNA digestion. nih.gov

These findings suggest that benzofuran scaffolds can act as DNA-binding agents, a key characteristic for many cytotoxic and antiproliferative drugs. The ability to interfere with DNA integrity and processing is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

The interaction of benzofuran derivatives with protein targets is a crucial area of investigation for understanding their therapeutic potential, including their roles as antivirulence agents and modulators of protein aggregation. nih.govnih.gov Benzofurans have been noted for their ability to interfere with the aggregation of amyloid peptides, a process implicated in neurodegenerative diseases. nih.gov

Detailed protein-ligand binding studies have been conducted on analogues of this compound. A notable study investigated the binding of two 4-nitrophenyl-functionalized benzofurans, BF1 (a monofuran) and BDF1 (a difuran), to Bovine Serum Albumin (BSA) as a model protein. nih.govmdpi.com Using circular dichroism (CD) spectroscopy, researchers demonstrated that both compounds could alter the secondary structure of BSA. nih.govmdpi.com Fluorescence spectroscopy further confirmed the formation of a complex between the benzofurans and BSA and provided quantitative data on their binding affinities. encyclopedia.pub The results showed that both ligands had a strong affinity for BSA, with dissociation constants (kD) in the nanomolar range. nih.govencyclopedia.pub Specifically, BF1 exhibited a higher affinity than BDF1 . nih.gov

Molecular docking studies provided a structural basis for these observations, suggesting that BF1 is preferentially housed within the interior of the protein structure, while BDF1 is predicted to bind to the albumin surface with lower affinity. nih.govmdpi.com This research highlights the capacity of benzofuran derivatives to bind effectively to serum albumins, which could function as carriers for these bioactive molecules in drug delivery applications. nih.govmdpi.com

In the context of antibacterial drug development, the DsbA enzyme, a virulence factor that catalyzes disulfide bond formation in many Gram-negative pathogens, is an attractive target. nih.gov While studies have not specifically tested this compound, research on other chemical classes, such as phenylthiophene and phenoxyphenyl derivatives, has identified inhibitors that bind to a hydrophobic groove adjacent to the Cys-Pro-His-Cys (CPHC) active site of DsbA. nih.gov This mode of binding obstructs the enzyme's function and attenuates bacterial virulence. nih.gov The principles from these studies could guide the future design of benzofuran-based DsbA inhibitors.

| Compound | Target Protein | Binding Affinity (kD) | Technique | Reference |

| BF1 (4-nitrophenyl-functionalized benzofuran) | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 nM | Fluorescence Spectroscopy | nih.gov |

| BDF1 (4-nitrophenyl-functionalized benzodifuran) | Bovine Serum Albumin (BSA) | 142.4 ± 64.6 nM | Fluorescence Spectroscopy | nih.gov |

Mechanisms of Cellular Cytotoxicity and Antiproliferative Action

The antiproliferative and cytotoxic effects of this compound and its analogues are attributed to a variety of cellular mechanisms, including the induction of apoptosis, interaction with genomic DNA, and modulation of cellular oxidative stress. nih.govnih.gov Numerous benzofuran derivatives have demonstrated significant anticancer activity, often with selectivity for cancer cells over normal cells. nih.gov

One of the primary mechanisms hypothesized for the cytotoxicity of benzofurans is their interaction with DNA. nih.gov As discussed previously, this interaction can inhibit essential processes like replication and transcription, ultimately leading to cell death. This DNA-damaging potential has been observed in simplified viniferin (B1239022) analogues containing a benzofuran core, which were found to induce DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis. nih.gov The phosphorylation of histone H2AX to form γ-H2AX, a marker of DNA double-strand breaks, confirms this mechanism of action. nih.gov

The induction of apoptosis is another key outcome of treatment with benzofuran derivatives. The cytotoxic effects of several bromo-derivatives of benzofuran were found to result from the induction of apoptosis in leukemia cells. nih.gov This programmed cell death is a crucial pathway through which many anticancer agents eliminate tumor cells.

Furthermore, benzofuran derivatives can modulate cellular redox balance. While some can act as antioxidants, others may function as pro-oxidants, increasing levels of reactive oxygen species (ROS) and inducing oxidative stress, which can lead to cell death. nih.gov This dual activity depends on the specific derivative and the cellular context. For instance, the benzofuran derivative Moracin N was observed to increase oxidative stress in lung cancer cell lines. nih.gov For the broader class of nitrofuran drugs, cytotoxicity has been linked to the one-electron reduction of the nitro group, leading to ROS production via redox cycling. nih.gov However, studies also suggest the existence of nitro-reduction-independent mechanisms of toxicity, as some non-nitrated derivatives still exhibit high levels of cytotoxicity. nih.gov

The antiproliferative activity of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been evaluated against various cancer cell lines, with some compounds demonstrating potent effects.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7 (Chloro-derivative) | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| HepG2 (Liver) | 11 ± 3.2 | nih.gov | |

| Compound 8 (Bromo-derivative) | A549 (Lung) | 3.5 ± 0.6 | nih.gov |

| HepG2 (Liver) | 3.8 ± 0.5 | nih.gov | |

| SW620 (Colon) | 10.8 ± 0.9 | nih.gov |

Antimicrobial Action Mechanisms

The antibacterial properties of nitrobenzofurans, including analogues of this compound, are a significant area of research, with mechanisms often linked to the presence of the nitro group. The spectrum of activity for compounds like 2-methyl-3-nitrobenzofuran and its substituted analogues is reportedly similar to that of the well-known antibacterial agent nitrofurazone (B1679002). nih.gov

A critical insight into their mechanism comes from studies on culture conditions. The potency of 3-nitrobenzofurans was found to be greater when tested in minimal media compared to a rich medium like Penassay broth. nih.gov This enhanced potency in minimal media could be nullified by the addition of casamino acids and tryptophan, suggesting that these compounds may interfere with essential metabolic or biosynthetic pathways that are more critical to the bacteria in nutrient-limited environments. nih.gov

For the broader class of nitrofuran drugs, the antibacterial effect is critically dependent on the nitro group. nih.gov Studies comparing nitrated and non-nitrated derivatives found that only the nitrofuran derivatives displayed an antibacterial effect. nih.gov This points towards a mechanism involving the reduction of the nitro group within the bacterial cell, a process that can generate reactive intermediates toxic to the microorganism. This is consistent with the established mechanism for nitroaromatic antibiotics.

Furthermore, research has shown that some nitrobenzofuran derivatives are effective against resistant strains. For example, a strain of E. coli with increased resistance to nitrofurazone did not exhibit increased resistance to 3,7-dinitro-2-methylbenzofuran, indicating a potentially distinct or less susceptible target interaction. nih.gov The development of hybrid molecules, such as (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, has yielded compounds with remarkable inhibitory activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antioxidant Mechanisms and Free Radical Scavenging Activity

Research into the antioxidant properties of benzofuran derivatives has revealed significant potential, with the substitution pattern on the benzofuran ring playing a critical role in their activity. While direct studies on this compound are limited, investigations into closely related 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives provide valuable insights into the antioxidant and free radical scavenging capabilities of this class of compounds. researchgate.net

A study involving the synthesis of a series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives demonstrated that several of these compounds possess significant antioxidant activity. researchgate.net The antioxidant potential of these derivatives was evaluated and compared against the standard antioxidant, n-propyl gallate. researchgate.net Notably, a number of the synthesized compounds exhibited superior antioxidant activity to the standard. researchgate.net

The antioxidant activity is often linked to the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of specific functional groups and their positions on the aromatic ring system can greatly influence this capacity. For instance, the presence of hydroxyl groups on the arylidene moiety of benzofuran hydrazones is crucial for their antioxidant activity. researchgate.net

In the case of the 6-nitrobenzofuran-2-carbohydrazide derivatives, the variation in the substituent on the Schiff base part of the molecule led to a range of antioxidant activities. researchgate.net The table below summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, for some of the more active derivatives from this study.

| Compound | IC50 (μM)± SEM |

| 10 | 17.50 ± 0.85 |

| 11 | 24.20 ± 0.55 |

| 12 | 21.10 ± 1.58 |

| 13 | 14.60 ± 0.32 |

| 14 | 29.20 ± 0.75 |

| 15 | 9.26 ± 0.15 |

| n-propyl gallate (Standard) | 30.30 ± 0.40 |

| Data from a study on 6-nitrobenzofuran-2-carbohydrazide derivatives. researchgate.net |